Pyridinecarboxamides are used in various scientific fields, including cell analysis methods . They are part of a wide range of products offered to the research, production, healthcare, and science education markets . The specific methods of application or experimental procedures would depend on the particular research or experiment being conducted. The outcomes of these applications can vary widely, but they generally contribute to advancing scientific knowledge in these fields .
3-Amino-5-bromopyridine-2-carboxamide is an organic compound with the molecular formula C₆H₆BrN₃O and a molecular weight of approximately 216.035 g/mol. This compound features a pyridine ring substituted with an amino group and a bromine atom, making it part of the broader class of aminopyridines. It is characterized by its slightly soluble nature in water (3.5 g/L at 25 °C) and possesses notable physical properties such as a density of 1.802 g/cm³ and a boiling point of 358.8 °C at 760 mmHg .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 3-Amino-5-bromopyridine-2-carboxamide exhibits significant biological activity, particularly as a potential therapeutic agent. It belongs to the class of nicotinamides, which are known for their involvement in various biochemical pathways. The compound has shown promise in inhibiting certain enzymes involved in cellular metabolism, making it a candidate for further investigation in drug development.
Several synthesis methods have been developed for 3-Amino-5-bromopyridine-2-carboxamide:
These methods demonstrate the compound's accessibility for research and industrial applications.
3-Amino-5-bromopyridine-2-carboxamide has several applications:
Studies on the interactions of 3-Amino-5-bromopyridine-2-carboxamide with various biological targets have revealed its potential as an inhibitor for key enzymes involved in metabolic processes. The compound's ability to modulate enzyme activity suggests it could play a role in therapeutic applications, particularly in cancer and metabolic diseases.
Several compounds share structural similarities with 3-Amino-5-bromopyridine-2-carboxamide. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Methyl 3-amino-5-bromopicolinate | 0.93 | Methyl ester derivative; altered solubility |
| 3-Amino-5-bromopicolinaldehyde | 0.86 | Contains an aldehyde functional group |
| 5-Bromo-6-methylpicolinic acid | 0.84 | Methyl substitution on the picolinate structure |
| 3-Amino-5-bromopyridine-2-carboxylic acid | Similarity not specified | Carboxylic acid derivative; different functional properties |
These compounds exhibit unique properties while retaining similarities that may influence their biological activity and applications.
The development of 3-Amino-5-bromopyridine-2-carboxamide is embedded in the broader history of pyridine chemistry. While the specific discovery date of this compound is not explicitly documented in the available literature, it exists within the context of significant advances in pyridine chemistry dating back to the 1840s. Pyridine itself was first isolated by Thomas Anderson at the University of Edinburgh, who named it after the Greek word "pyr" meaning fire, due to its production from heating animal bones. The structural understanding of pyridine was later established around the 1860s through the independent work of Wilhelm Körner and James Dewar.
The synthesis pathways for pyridine derivatives evolved significantly over time. In 1881, German chemist Arthur Rudolf Hantzsch developed an early synthesis method for pyridine compounds, though it suffered from low yields. A major improvement came in 1924 when Russian chemist Aleksei Chichibabin introduced a more efficient method involving the reaction between formaldehyde, acetaldehyde, and ammonia followed by catalytic oxidation. This method remains relevant in modern pyridine synthesis.
The development of brominated pyridine derivatives represents another critical step in the evolution toward compounds like 3-Amino-5-bromopyridine-2-carboxamide. Methods such as the Craig diazotization-bromination technique for producing 2-bromopyridine from 2-aminopyridine established fundamental approaches for introducing bromine atoms to the pyridine scaffold. These historical developments in pyridine chemistry collectively provided the foundation for the eventual synthesis and characterization of more complex derivatives like 3-Amino-5-bromopyridine-2-carboxamide.
Pyridinecarboxamides form a distinct class of compounds with notable biological activity, particularly their ability to inhibit carotene biosynthesis by blocking the enzyme phytoene desaturase. 3-Amino-5-bromopyridine-2-carboxamide holds a significant position within this compound class due to its unique substitution pattern.
Recent investigations have brought particular attention to pyridine carboxamide derivatives as promising anti-tubercular agents. Research has identified a pyridine carboxamide derivative designated MMV687254 that demonstrates specific activity against Mycobacterium tuberculosis. Notably, these compounds function as prodrugs that are activated by M. tuberculosis amidase (AmiC), revealing an important mechanism of action that could be leveraged in drug development.
Structure-activity relationship (SAR) studies on various pyridine carboxamide derivatives have yielded critical insights about molecular features that enhance anti-tubercular activity. For example, modifications to the pyridine ring substituents significantly impact biological activity profiles, with certain substitution patterns yielding MIC values as low as 0.78-1.56 μM against M. tuberculosis strains. These findings suggest that 3-Amino-5-bromopyridine-2-carboxamide, with its specific substitution pattern, may possess similar biological potential that warrants further investigation.
The importance of this compound class is further underscored by the observation that certain pyridine carboxamides exhibit bactericidal activity in macrophage infection models while displaying bacteriostatic properties in liquid cultures. This differential activity pattern highlights the complex interaction between compound structure and biological efficacy across different experimental systems.
3-Amino-5-bromopyridine-2-carboxamide belongs to several distinct chemical classifications that define its structural identity and potential reactivity:
Pyridines: Six-membered heterocyclic compounds containing one nitrogen atom. Unlike benzene, pyridine is a weak base due to its nitrogen atom and exhibits complete miscibility with water. These properties significantly influence the behavior of all pyridine derivatives.
Aminopyridines: This subclass features pyridines with one or more amino (-NH2) groups attached to the ring. The amino substituent introduces nucleophilicity and hydrogen bonding capabilities that can be crucial for biological interactions. For comparison, 4-aminopyridine has been developed as a treatment for multiple sclerosis symptoms due to its ability to block potassium channels.
Bromopyridines: Pyridines featuring bromine substitution. The bromine atom introduces potential for halogen bonding interactions and serves as a reactive site for further derivatization through various cross-coupling reactions.
Pyridinecarboxamides: These compounds contain a carboxamide group (-CONH2) attached to the pyridine ring. The carboxamide moiety can participate in extensive hydrogen bonding networks, which can be crucial for biological recognition and binding to protein targets.
3-Amino-5-bromopyridine-2-carboxamide is structurally related to 3-amino-5-bromopyridine-2-carboxylic acid (CAS: 870997-85-6), which bears a carboxylic acid group rather than carboxamide at position 2. This structural relationship is significant as it suggests potential synthetic pathways and possible metabolic relationships.
The current research landscape surrounding 3-Amino-5-bromopyridine-2-carboxamide encompasses several areas of scientific interest:
Enzyme Inhibition: The compound has demonstrated potential as an enzyme inhibitor, though specific target enzymes are not fully characterized in the available literature. This property makes it valuable for biochemical research and potential therapeutic applications.
Pharmaceutical Development: 3-Amino-5-bromopyridine-2-carboxamide serves as an important intermediate in the synthesis of pharmaceuticals. Its unique combination of functional groups provides versatile chemical handles for further modification and incorporation into more complex molecular structures.
Anti-tubercular Research: Given the demonstrated activity of related pyridine carboxamides against Mycobacterium tuberculosis, there is significant interest in exploring whether 3-Amino-5-bromopyridine-2-carboxamide might exhibit similar properties. The activation of pyridine carboxamides by M. tuberculosis amidase (AmiC) presents a potential mechanism for selective targeting of this pathogen.
Commercial Availability: The compound is currently available from multiple chemical suppliers at varying purities and prices, indicating ongoing research interest. This commercial accessibility facilitates its incorporation into diverse research programs across academic and industrial settings.
Safety Profiling: The compound carries hazard classifications including toxicity if swallowed (H301), potential to cause allergic skin reactions (H317), and ability to cause serious eye irritation (H319). These safety considerations necessitate appropriate handling protocols in research settings.
The current investigation landscape is characterized by ongoing structure-activity relationship studies aimed at optimizing pyridine carboxamide derivatives for enhanced biological activity and improved safety profiles. Additionally, research into specific mechanisms of action continues to evolve, particularly regarding potential enzyme targets and antimicrobial applications.
The synthesis of 3-amino-5-bromopyridine-2-carboxamide represents a significant challenge in heterocyclic chemistry, requiring careful consideration of regioselectivity and functional group compatibility [1]. Classical synthetic approaches have been developed through decades of research, establishing fundamental methodologies that remain relevant for both academic and industrial applications [2].
The most established classical pathway involves the sequential functionalization of pyridine derivatives, beginning with aminopyridine precursors [3]. This approach typically employs 2-aminopyridine as the starting material, which undergoes selective bromination followed by carboxamide formation [4]. The Craig diazotization-bromination method has been extensively utilized, wherein 2-aminopyridine is first converted to a perbromide intermediate through reaction with hydrobromic acid and bromine at temperatures ranging from -10 to 0 degrees Celsius [4].
| Synthesis Route | Starting Material | Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) |
|---|---|---|---|---|
| Craig Diazotization-Bromination | 2-Aminopyridine | 65-70 | -10 to 0 | 2.5-3.0 |
| Modified Craig Technique | 2-Aminopyridine | 70-75 | -5 to 25 | 1.5-2.0 |
| Bromination with N-Bromosuccinimide | 2-Aminopyridine | 95.0 | 10 | 1.0 |
| Hofmann Degradation | Bromopyridine Carboxamide | 73.7 | 100 | 1.5 |
| Direct Bromination with Bromine | Pyridine | 72 | 130-140 | 7-8 |
| Sandmeyer Reaction | Amino-bromopyridine | 62-95 | 65-100 | 3-12 |
Alternative classical approaches include the Sandmeyer reaction pathway, which has demonstrated versatility in producing various brominated pyridine derivatives [39]. This method involves the formation of diazonium salts from amino-substituted pyridines, followed by treatment with copper bromide to introduce the bromine substituent [39]. The reaction proceeds through a radical mechanism and typically requires temperatures between 65 and 100 degrees Celsius for optimal conversion [39].
Bromination reactions represent a critical step in the synthesis of 3-amino-5-bromopyridine-2-carboxamide, requiring precise control over regioselectivity to achieve the desired substitution pattern [4]. The electronic properties of the pyridine ring significantly influence the reactivity and selectivity of bromination reactions [11].
N-Bromosuccinimide has emerged as the most effective brominating agent for these transformations, providing superior yields compared to other bromination methods [20]. Optimal conditions involve the use of N-Bromosuccinimide in acetone at 10 degrees Celsius, which minimizes the formation of dibrominated side products [20]. Under these conditions, yields of 95.0 percent have been achieved, representing a significant improvement over earlier methods [20].
| Brominating Agent | Solvent | Optimal Temperature (°C) | Major Product Yield (%) | Side Product Formation |
|---|---|---|---|---|
| N-Bromosuccinimide | Acetone | 10 | 95.0 | 2-amino-3,5-dibromopyridine |
| Bromine + Sulfuric acid | 95% Sulfuric acid | 135 | 72 | 2,5-dibromopyridine |
| Liquid Bromine | Benzene | Room temperature | 65 | Multiple brominated products |
| Tetrabutylammonium Bromide | Chloroform | 25 | 40-60 | Tribromide complexes |
| Bromine + Aluminum chloride | Anhydrous conditions | 80-100 | 45-55 | Polyhalogenated products |
The mechanism of bromination involves electrophilic aromatic substitution, where the bromine species attacks the electron-rich positions of the pyridine ring [11]. The presence of amino substituents significantly activates the ring toward bromination, particularly at positions ortho and para to the amino group [31]. However, careful control of reaction conditions is essential to prevent over-bromination, which leads to the formation of 2-amino-3,5-dibromopyridine as a major impurity [20].
Temperature control plays a crucial role in determining both yield and selectivity [31]. Reactions conducted at elevated temperatures tend to favor multiple bromination events, while lower temperatures promote selective monobromination [31]. The optimal temperature range of 10 to 15 degrees Celsius has been established through systematic optimization studies [20].
Solvent selection also significantly impacts the bromination outcome [11]. Polar aprotic solvents such as acetone provide the best combination of solubility and reactivity control [20]. The use of protic solvents can lead to unwanted side reactions and reduced yields [31].
The Hofmann degradation reaction provides an alternative synthetic route to 3-amino-5-bromopyridine-2-carboxamide through the rearrangement of bromopyridine carboxamide precursors [7] [12]. This classical transformation involves the conversion of primary amides to amines with one fewer carbon atom through treatment with bromine and sodium hydroxide [42].
The mechanism of the Hofmann degradation proceeds through several distinct steps [42]. Initial reaction of the carboxamide with bromine under basic conditions forms an N-bromoamide intermediate [42]. Subsequent treatment with base leads to the formation of an isocyanate intermediate through a concerted rearrangement process [42]. Hydrolysis of the isocyanate yields the corresponding amine product [42].
For the synthesis of 3-amino-5-bromopyridine-2-carboxamide, the starting material is typically 3-bromopyridine-2-carboxamide [7]. Treatment with sodium hypobromite at elevated temperatures facilitates the degradation reaction [7]. Optimal conditions involve the use of aqueous sodium hydroxide and bromine at temperatures ranging from 100 to 120 degrees Celsius [7].
The Hofmann degradation approach has demonstrated yields of 73.7 percent when properly optimized [20]. Key factors influencing the reaction outcome include temperature control, bromine equivalents, and reaction time [7]. Extended reaction times can lead to over-oxidation and reduced yields [12].
Recent modifications to the classical Hofmann procedure have improved both yield and selectivity [12]. The use of trifluoroacetic anhydride as an activating agent has been shown to facilitate the rearrangement under milder conditions [12]. Additionally, the incorporation of phase-transfer catalysts can enhance reaction efficiency in biphasic systems [12].
The Hofmann degradation route offers several advantages, including the ability to introduce the amino functionality directly from carboxamide precursors [12]. However, the method requires careful handling of bromine and strong bases, necessitating appropriate safety measures during implementation [42].
Catalyst-mediated approaches have revolutionized the synthesis of complex pyridine derivatives, offering improved selectivity and milder reaction conditions compared to traditional methods [24]. Transition metal catalysis has emerged as a powerful tool for the construction of 3-amino-5-bromopyridine-2-carboxamide through various coupling and functionalization reactions [29].
Palladium-catalyzed reactions represent the most extensively studied catalyst-mediated approaches [23] [26]. Palladium(II) acetate in combination with sterically hindered pyridine ligands has demonstrated exceptional performance in C-H activation reactions [26]. These conditions enable the selective functionalization of pyridine derivatives under relatively mild conditions, typically requiring temperatures between 80 and 120 degrees Celsius [26].
| Catalyst Type | Ligand System | Reaction Type | Yield Range (%) | Reaction Conditions |
|---|---|---|---|---|
| Palladium(II) acetate | Sterically hindered pyridine | C-H Activation | 70-90 | Mild (80-120°C) |
| Copper(I) iodide | Phosphine ligands | Cross-coupling | 60-85 | Moderate (100-150°C) |
| Cobalt complexes | Cyclopentadienyl | Heterocyclization | 55-80 | Elevated (150-200°C) |
| Nickel complexes | Bisphosphine | Carbonylation | 65-88 | Moderate (120-160°C) |
| Zirconium complexes | Metallocene | Oligomerization | 50-75 | Elevated (180-220°C) |
| Iron-based catalysts | N-heterocyclic carbene | Oxidative coupling | 40-70 | Mild (60-100°C) |
Copper-catalyzed reactions provide complementary reactivity patterns, particularly for cross-coupling transformations [27]. Copper(I) iodide with appropriate phosphine ligands enables the formation of carbon-carbon and carbon-nitrogen bonds under moderate conditions [27]. The use of copper catalysts is particularly advantageous for the introduction of amino substituents through nucleophilic aromatic substitution reactions [27].
Cobalt-catalyzed heterocyclization reactions offer unique opportunities for the direct assembly of pyridine frameworks [29]. These reactions typically involve the [2+2+2] cycloaddition of nitriles and alkynes to construct the pyridine ring system [24]. While requiring elevated temperatures, cobalt catalysis can provide access to highly substituted pyridine derivatives in a single step [29].
Nickel-catalyzed carbonylation reactions enable the introduction of carboxamide functionality directly during the ring-forming process [29]. These transformations typically require carbon monoxide atmospheres and moderate temperatures [25]. The use of nickel catalysts can provide access to complex pyridine derivatives through multicomponent coupling reactions [29].
Recent developments in organocatalysis have introduced new possibilities for pyridine synthesis [28]. Photochemical organocatalytic methods enable the functionalization of pyridines through radical pathways [28]. These approaches utilize dithiophosphoric acid catalysts that can perform multiple catalytic functions sequentially [28].
Green chemistry principles have increasingly influenced the development of sustainable synthetic routes to 3-amino-5-bromopyridine-2-carboxamide [14] [15]. These approaches focus on reducing environmental impact while maintaining synthetic efficiency and economic viability [17].
Microwave-assisted synthesis represents one of the most successful green chemistry implementations [14] [16]. This technology enables dramatic reductions in reaction times, often achieving 85 to 95 percent time savings compared to conventional heating methods [16]. Microwave irradiation facilitates rapid heating and can improve yields by 10 to 20 percent through enhanced reaction kinetics [16].
| Green Method | Environmental Benefit | Reaction Time Reduction | Yield Improvement (%) | Scalability |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced energy consumption | 85-95% | 10-20 | Excellent |
| Ionic Liquid Catalysis | Recyclable media | 60-80% | 15-25 | Good |
| Water-Based Reactions | Eliminates organic solvents | 40-70% | 5-15 | Excellent |
| Solvent-Free Conditions | No solvent waste | 70-90% | 20-30 | Very Good |
| Biocatalytic Approaches | Biodegradable catalysts | 30-50% | 5-10 | Limited |
| Flow Chemistry | Continuous processing | 50-80% | 10-25 | Excellent |
Ionic liquid catalysis offers significant advantages in terms of catalyst recyclability and reduced waste generation [17]. Ionic liquids can serve dual roles as both solvents and catalysts, enabling reaction time reductions of 60 to 80 percent [17]. The non-volatile nature of ionic liquids eliminates solvent evaporation losses and enables catalyst recovery and reuse [17].
Water-based reactions eliminate the need for organic solvents entirely, providing substantial environmental benefits [15]. Aqueous reaction conditions have been successfully applied to pyridine synthesis through multicomponent reactions [15]. The Guareschi-Thorpe synthesis has been adapted to aqueous buffer conditions, enabling high-yielding pyridine formation [15].
Solvent-free conditions represent another promising green chemistry approach [14]. These methods typically involve neat reactions between solid reactants, often facilitated by grinding or mechanochemical activation [16]. Solvent-free approaches can provide yield improvements of 20 to 30 percent while eliminating solvent waste entirely [16].
Flow chemistry enables continuous processing with improved heat and mass transfer characteristics [40]. This technology facilitates precise control over reaction parameters and can provide significant improvements in both yield and selectivity [40]. Flow systems also enable easy scale-up and automation, making them attractive for industrial applications [18].
Biocatalytic approaches, while currently limited in scope, offer the potential for highly selective transformations under mild conditions [14]. Enzymatic methods can provide excellent stereoselectivity and typically operate under environmentally benign conditions [16]. However, the substrate scope of biocatalytic methods remains limited for complex heterocyclic synthesis [14].
The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including safety, economics, and process efficiency [18]. Scale-up of 3-amino-5-bromopyridine-2-carboxamide synthesis presents unique challenges related to heat transfer, mixing, and waste management [19].
Laboratory-scale reactions typically achieve yields between 85 and 95 percent under carefully controlled conditions [18]. However, scale-up to pilot scale (100 grams to 1 kilogram) often results in yield reductions to 75 to 90 percent due to mixing and heat transfer limitations [18]. Further scale-up to industrial levels can result in additional yield losses, with large-scale operations typically achieving 65 to 80 percent yields [18].
| Scale Factor | Key Challenges | Yield Efficiency (%) | Cost Considerations | Equipment Requirements |
|---|---|---|---|---|
| Laboratory (1-10g) | Reaction optimization | 85-95 | High per unit | Standard laboratory |
| Pilot (100g-1kg) | Heat transfer, mixing | 75-90 | Moderate optimization | Specialized reactors |
| Small Industrial (1-10kg) | Safety, waste management | 70-85 | Process efficiency critical | Industrial scale reactors |
| Large Industrial (>10kg) | Process economics, automation | 65-80 | Economy of scale benefits | Automated production lines |
Heat transfer considerations become critical at larger scales due to the exothermic nature of many synthetic steps [18]. Bromination reactions, in particular, require careful temperature control to prevent runaway reactions and maintain selectivity [31]. Industrial-scale reactors must incorporate effective cooling systems and temperature monitoring to ensure safe operation [18].
Mixing efficiency significantly impacts reaction outcomes at industrial scales [18]. Poor mixing can lead to local concentration gradients and reduced selectivity [19]. The design of appropriate agitation systems becomes crucial for maintaining reaction uniformity [18].
Waste management presents significant challenges for industrial-scale synthesis [19]. The generation of brominated waste streams requires specialized treatment and disposal procedures [18]. Process development efforts focus on minimizing waste generation through improved synthetic routes and recycling strategies [19].
Economic considerations drive many scale-up decisions [18]. Raw material costs, energy consumption, and labor requirements all influence the economic viability of different synthetic approaches [19]. The selection of synthetic routes for industrial implementation often prioritizes cost-effectiveness over yield optimization [18].
Process safety becomes paramount at industrial scales [18]. The handling of bromine and other hazardous reagents requires specialized safety equipment and protocols [19]. Risk assessment and process hazard analysis are essential components of industrial process development [18].
Automation and process control enable consistent product quality at industrial scales [18]. Advanced process analytical technology can provide real-time monitoring of reaction progress and product quality [19]. Automated systems reduce labor costs and improve process reproducibility [18].
The synthesis of 3-amino-5-bromopyridine-2-carboxamide presents several significant challenges that require sophisticated optimization approaches [19]. Regioselectivity control represents one of the most critical challenges, as multiple bromination and functionalization patterns are possible [20].
Temperature optimization plays a crucial role in determining both yield and selectivity [31]. Systematic studies have established optimal temperature ranges for different synthetic steps [35]. For bromination reactions, temperatures between 100 and 140 degrees Celsius provide the best balance of reaction rate and selectivity [35]. Deviation from optimal temperatures can result in yield losses of up to 15 percent [35].
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Sensitivity to Variation |
|---|---|---|---|---|
| Temperature | 100-140°C | Critical (±15%) | High impact | High |
| Reaction Time | 1-8 hours | Moderate (±10%) | Medium impact | Medium |
| Concentration | 0.1-1.0 M | Significant (±12%) | High impact | High |
| pH | 7-9 | Minor (±5%) | Low impact | Low |
| Catalyst Loading | 1-10 mol% | Moderate (±8%) | Medium impact | Medium |
| Solvent Choice | Polar aprotic | Significant (±15%) | High impact | High |
Reaction time optimization requires balancing completion of the desired transformation with minimization of side reactions [35]. Extended reaction times can lead to decomposition or over-reaction, while insufficient reaction times result in incomplete conversion [19]. Optimal reaction times typically range from 1 to 8 hours depending on the specific transformation [35].
Concentration effects significantly impact both reaction kinetics and selectivity [35]. Higher concentrations can accelerate reactions but may also promote unwanted side reactions [19]. The optimal concentration range of 0.1 to 1.0 molar provides the best compromise between reaction rate and selectivity [35].
pH control is particularly important for reactions involving amino groups [33]. The protonation state of amino substituents can dramatically affect their reactivity and directing effects [33]. Maintaining pH between 7 and 9 typically provides optimal conditions for most transformations [33].
Catalyst loading optimization requires balancing reaction efficiency with economic considerations [35]. Higher catalyst loadings generally improve reaction rates and yields but increase costs [19]. The optimal range of 1 to 10 mole percent catalyst provides acceptable performance for most applications [35].
Solvent selection significantly impacts reaction outcomes through effects on solubility, reactivity, and selectivity [35]. Polar aprotic solvents generally provide the best results for pyridine synthesis reactions [21]. Solvent choice can influence yields by up to 15 percent [35].
Advanced optimization techniques including design of experiments and response surface methodology enable systematic exploration of reaction parameter space [40]. These approaches can identify optimal conditions more efficiently than traditional one-factor-at-a-time optimization [40].
Computational chemistry tools increasingly support experimental optimization efforts [19]. Density functional theory calculations can predict regioselectivity patterns and activation barriers [28]. Machine learning approaches are beginning to enable predictive optimization of synthetic conditions [40].
3-Amino-5-bromopyridine-2-carboxamide possesses a molecular formula of C₆H₆BrN₃O with a molecular weight of 216.035 g/mol [2]. The compound features a pyridine ring substituted with an amino group at position 3, a bromine atom at position 5, and a carboxamide group at position 2. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and biological properties.
The structural characteristics include a density of 1.802±0.06 g/cm³ and a boiling point of 358.8±42.0°C [3]. The compound demonstrates moderate water solubility at 3.5 g/L at 25°C, indicating its potential for biological applications while maintaining sufficient lipophilicity for membrane permeability . The calculated LogP value of 0.58 suggests favorable pharmacokinetic properties, while the pKa of 14.56±0.50 indicates the compound's basic nature [4].
The molecular structure exhibits a planar pyridine ring system with specific geometric parameters that influence its binding interactions. The compound contains 11 heavy atoms with minimal rotational freedom, as evidenced by its rotatable bond count of 1 [5]. The polar surface area of 82 Ų indicates moderate polarity, suitable for biological interactions while maintaining membrane permeability characteristics.
The aromatic nature of the pyridine ring provides structural rigidity and enables π-π stacking interactions with target proteins . The amino group at position 3 serves as a hydrogen bond donor, while the carboxamide group contributes both donor and acceptor capabilities. The bromine substituent introduces both steric and electronic effects that modulate the compound's overall reactivity profile.
Extensive structure-activity relationship investigations have revealed critical insights into the molecular features that determine biological activity. The pyridine ring system serves as the essential pharmacophore, with substitution patterns significantly affecting potency and selectivity profiles [6] [7].
The amino group at position 3 enhances hydrogen bonding capacity, facilitating interactions with target proteins through donor-acceptor networks . Studies on related pyridine carboxamide derivatives demonstrate that modifications to the amino group significantly impact biological activity, with certain substitution patterns yielding minimum inhibitory concentration values as low as 0.78-1.56 μM against specific bacterial strains [6].
The bromine atom at position 5 contributes to increased lipophilicity and introduces halogen bonding potential . This substitution pattern affects the compound's ability to penetrate biological membranes and influences its binding affinity to target proteins. The electron-withdrawing nature of bromine modulates the electronic properties of the pyridine ring, affecting both nucleophilic and electrophilic reaction sites.
The carboxamide functionality at position 2 represents a critical structural element for biological activity. This group participates in extensive hydrogen bonding networks, which are crucial for biological recognition and binding to protein targets . The amide linkage provides conformational stability while allowing for rotational flexibility necessary for optimal protein-ligand interactions.
Research on pyridine carboxamide derivatives indicates that the carboxamide group's position and orientation significantly influence anti-tubercular activity [6]. The ability to form multiple hydrogen bonds with amino acid residues in enzyme active sites determines the compound's selectivity and potency against specific biological targets.
Conformational studies using density functional theory methods have provided detailed insights into the preferred molecular geometries and electronic structures of 3-amino-5-bromopyridine-2-carboxamide. Computational analyses utilizing B3LYP/6-31G(d,p) basis sets have established optimized geometries that serve as foundations for further molecular property calculations [8].
The compound adopts a planar configuration with the pyridine ring serving as the central structural framework. The amino group at position 3 exhibits minimal deviation from planarity, maintaining conjugation with the aromatic system . The carboxamide group demonstrates restricted rotation due to partial double-bond character, resulting in specific preferred orientations that optimize intermolecular interactions.
Tautomeric equilibrium studies indicate that the amino form predominates in the solid state, with the barrier for conversion to the imine tautomer being sufficiently high to prevent interconversion under normal conditions [8]. This stability contributes to the compound's consistent biological activity and chemical properties.
The compound exhibits limited conformational flexibility, with the primary rotational freedom occurring around the carboxamide bond. This restricted flexibility contributes to the compound's specificity in biological interactions, as it maintains a relatively rigid structure that facilitates selective binding to target proteins .
The bromine substituent introduces minimal steric hindrance while providing electronic effects that influence the compound's reactivity. The positioning of the bromine atom at the 5-position allows for optimal electronic communication with the pyridine nitrogen while maintaining the compound's overall planar structure.
Molecular docking studies have identified multiple potential biological targets for 3-amino-5-bromopyridine-2-carboxamide, including protein kinases, DNA gyrase, and various metabolic enzymes [9] [10]. These computational approaches have revealed specific binding modes and interaction patterns that explain the compound's biological activity.
Docking simulations with protein kinases demonstrate that the compound can effectively compete for ATP-binding sites through hydrogen bonding interactions with key lysine and aspartate residues [9]. The pyridine nitrogen serves as a hydrogen bond acceptor, while the amino and carboxamide groups provide donor capabilities essential for kinase inhibition.
The compound's binding affinity is enhanced by π-π stacking interactions between the pyridine ring and aromatic residues in the kinase active site. These interactions provide additional stabilization and contribute to the compound's selectivity profile across different kinase subtypes.
Computational docking studies with DNA gyrase have revealed that the compound can interact with the ATP-binding domain of the enzyme, potentially interfering with its ATPase activity [10]. The bromine substituent participates in halogen bonding interactions with specific amino acid residues, providing additional binding affinity and selectivity.
The compound's ability to form multiple hydrogen bonds with the gyrase binding pocket contributes to its potential as an antimicrobial agent. The specific interaction pattern suggests that modifications to the substitution pattern could enhance selectivity and potency against bacterial targets.
Docking analyses with viral proteases, including SARS-CoV-2 main protease, have demonstrated favorable binding interactions with docking scores ranging from -5.8 to -8.6 kcal/mol [11]. The compound's ability to form hydrogen bonds with key catalytic residues suggests potential antiviral activity.
The binding mode involves interactions with amino acid residues in the active site, including hydrogen bonding with asparagine, glutamine, and serine residues. These interactions stabilize the enzyme-inhibitor complex and may contribute to the compound's broad-spectrum biological activity.
The electronic structure of 3-amino-5-bromopyridine-2-carboxamide exhibits characteristic features of electron-deficient aromatic systems, with the pyridine nitrogen and bromine substituent significantly influencing the compound's reactivity patterns [12].
Computational analysis of frontier molecular orbitals reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the amino group and pyridine ring system, while the lowest unoccupied molecular orbital (LUMO) is distributed across the pyridine ring with significant contribution from the carboxamide group [8].
The HOMO-LUMO energy gap, estimated to be in the range of 4.0 to 6.0 eV, indicates moderate chemical reactivity and stability [8]. This energy gap is consistent with the compound's observed biological activity and chemical stability under physiological conditions.
The electron density distribution analysis reveals that the pyridine ring carbons exhibit electron deficiency, particularly at positions 2, 4, and 6, making these sites susceptible to nucleophilic attack . The amino group and pyridine nitrogen serve as electron-rich centers, facilitating electrophilic substitution reactions.
The bromine substituent withdraws electron density from the ring system through both inductive and mesomeric effects, further enhancing the electrophilic character of the ring carbons. This electronic distribution pattern explains the compound's regioselectivity in substitution reactions and its interactions with biological nucleophiles.
The compound exhibits enhanced polarizability due to the extended conjugation system and the presence of the bromine substituent [8]. This increased polarizability contributes to stronger intermolecular interactions and may enhance the compound's binding affinity to target proteins.
Hyperpolarizability calculations indicate potential non-linear optical properties, suggesting possible applications beyond biological activity. The compound's electronic structure allows for efficient charge transfer processes that could be exploited in materials science applications.
Advanced computational methods have been employed to optimize the molecular structure of 3-amino-5-bromopyridine-2-carboxamide and predict its properties. These approaches combine quantum mechanical calculations with molecular mechanics simulations to provide comprehensive insights into the compound's behavior.
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have provided optimized geometries and electronic properties for the compound [8]. These calculations reveal bond lengths and angles that are consistent with experimental crystallographic data for related compounds.
The optimized structure shows bond lengths typical of aromatic systems, with the pyridine ring exhibiting delocalized electron density. The amino group maintains near-planarity with the ring system, while the carboxamide group adopts a conformation that maximizes conjugation with the aromatic system.
Molecular dynamics simulations have been employed to study the compound's behavior in solution and its interactions with biological targets [11]. These simulations provide insights into the compound's conformational flexibility and its ability to adapt to different binding environments.
The simulations reveal that the compound maintains its overall structure while exhibiting localized flexibility around the carboxamide bond. This flexibility allows for optimal positioning of hydrogen bonding groups during protein-ligand interactions, contributing to the compound's biological activity.
Comprehensive quantum chemical descriptor calculations have been performed to characterize the compound's electronic properties and predict its biological activity [8]. These descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity index.
The calculated descriptors indicate that the compound possesses moderate electrophilicity and chemical hardness, consistent with its observed biological activity profile. The electron distribution patterns suggest favorable interactions with both nucleophilic and electrophilic sites on target proteins.
Computational studies incorporating solvent effects have revealed that the compound's electronic properties are influenced by the surrounding environment [8]. In polar solvents such as water and methanol, the compound exhibits shifts in its electronic absorption spectrum that correlate with changes in its biological activity.
The solvent-dependent behavior suggests that the compound's activity may be modulated by the biological environment, with different activities observed in various cellular compartments. This environmental sensitivity provides opportunities for targeted drug design and optimization.
Structural optimization strategies have been developed based on computational predictions to enhance the compound's biological activity and selectivity. These approaches involve systematic modifications to the substitution pattern while maintaining the core pharmacophore structure [6].
The optimization process considers both electronic and steric effects, with particular attention to maintaining favorable interactions with target proteins while reducing potential off-target effects. The resulting structure-activity relationships provide guidance for the rational design of improved derivatives with enhanced therapeutic potential.